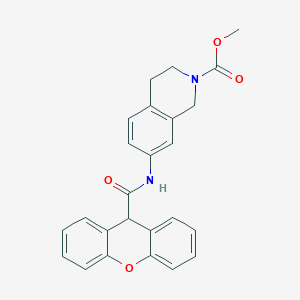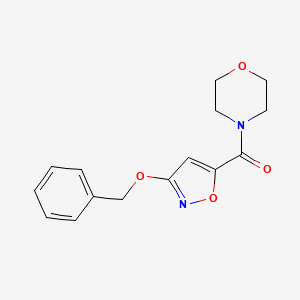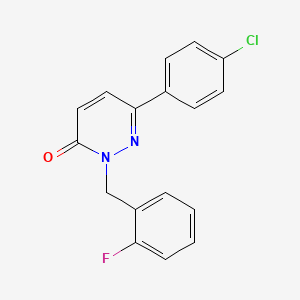
2-methoxy-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel thiazole derivatives, including compounds similar to the one , involves incorporating pyrazole moieties to create compounds with potential anti-microbial activities. These compounds have been synthesized and characterized using various analytical techniques such as IR, 1H-NMR, Mass spectral, and Elemental analysis (Saravanan et al., 2010). Another study focuses on the synthesis of thiazole and thiadiazole derivatives, highlighting their potent and selective antagonistic activities against human adenosine A3 receptors, demonstrating the intricate relationship between chemical structure and biological activity (Jung et al., 2004).
Antimicrobial and Antifungal Activities
Research into thiazole derivatives, similar in structure to the compound , shows significant antimicrobial and antifungal properties. These studies reveal the potential of these compounds in treating bacterial and fungal infections, offering insights into their mechanism of action and effectiveness against specific strains (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Thiazol-4-ones and pyrazoline-substituted 4-thiazolidinones have been evaluated for their in vitro anticancer and antiviral activities. Some compounds have shown selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating the potential of these derivatives in developing new therapeutic agents for cancer and viral infections (Havrylyuk et al., 2013).
Antioxidant, Analgesic, and Anti-inflammatory Activities
The antioxidant, analgesic, and anti-inflammatory potentials of thiazole derivatives have been explored, with some compounds showing significant activities in these areas. These findings support the development of thiazole-based compounds as novel therapeutic agents for managing pain, inflammation, and oxidative stress-related conditions (Saravanan et al., 2011).
Mécanisme D'action
Mode of Action
It’s known that the compound is synthesized via schiff bases reduction route . The exact interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It’s known that secondary amines, like this compound, are important starting materials for the preparation of various compounds such as azo dyes and dithiocarbamate . The downstream effects of these pathways on cellular functions are yet to be fully understood.
Propriétés
IUPAC Name |
2-methoxy-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-8-15(19-16(22)9-23-2)21(20-11)17-18-14(10-25-17)12-4-6-13(24-3)7-5-12/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHKYVKQBKGPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)




![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)

